3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide
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Overview
Description
3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the benzothiazolium family and is characterized by the presence of allyl groups and a bromide ion
Preparation Methods
The synthesis of 3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of benzothiazole derivatives, followed by the introduction of allyl groups through allylation reactions. The final step involves the formation of the bromide salt. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the compound .
Chemical Reactions Analysis
3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles, forming new derivatives.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of addition products.
Scientific Research Applications
3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide can be compared with other benzothiazolium derivatives:
3-Allylbenzothiazolium iodide: Similar in structure but contains an iodide ion instead of bromide.
3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium chloride: Contains a chloride ion instead of bromide.
3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium sulfate: Contains a sulfate ion instead of bromide.
Properties
CAS No. |
32835-27-1 |
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Molecular Formula |
C23H21BrN2S2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2Z)-3-prop-2-enyl-2-[(E)-3-(3-prop-2-enyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide |
InChI |
InChI=1S/C23H21N2S2.BrH/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h3-15H,1-2,16-17H2;1H/q+1;/p-1 |
InChI Key |
YAGAKRLBKZLCNW-UHFFFAOYSA-M |
Isomeric SMILES |
C=CCN\1C2=CC=CC=C2S/C1=C\C=C\C3=[N+](C4=CC=CC=C4S3)CC=C.[Br-] |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC=C.[Br-] |
Origin of Product |
United States |
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